molecular formula C9H14O3 B2956534 1,4-Dioxaspiro[5.5]undecan-9-one CAS No. 362706-72-7

1,4-Dioxaspiro[5.5]undecan-9-one

Cat. No. B2956534
CAS RN: 362706-72-7
M. Wt: 170.208
InChI Key: LPDWFLIWXAPIJF-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[5.5]undecan-9-one” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxaspiro[5.5]undecan-9-one” is complex due to its spirocyclic nature . The conformations of similar compounds and their stepwise solvation by up to 5 water molecules have been explored using supersonic-jet Fourier transform microwave spectroscopy . The characteristics of the stability and intermolecular interaction topologies of these compounds were obtained by geometrical optimizations and single-point energy calculations .


Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[5.5]undecan-9-one” is a liquid at room temperature . It has a molecular weight of 170.21 and a molecular formula of C9H14O3 .

Scientific Research Applications

Synthesis and Characterization

  • 1,4-Dioxaspiro[5.5]undecan-9-one and its derivatives are key intermediates in synthesizing various natural products. Zhang et al. (2008) demonstrated the synthesis and characterization of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using NMR spectroscopy, contributing to the structure analysis of these compounds (Zhang et al., 2008).

Pheromone Research

  • These compounds play a significant role in the study of insect pheromones. Haniotakis et al. (1986) found that certain enantiomers of 1,7-dioxaspiro[5.5]undecane function as sex attractants and arrestants for the olive fruit fly, Dacus oleae (Haniotakis et al., 1986).

Chemical Synthesis

  • Uchiyama et al. (2001) developed a novel method for synthesizing both enantiomers of 1,7-dioxaspiro[5.5]undecane, a major pheromone component of Bactrocea oleae. This method, based on intramolecular asymmetric oxyselenenylation, offers a new route to optically active spiroketals (Uchiyama et al., 2001).

Spiroketal Synthesis

  • Keller et al. (2002) synthesized several 1,7-dioxaspiro[5.5]undecane spiroketal systems from a common bicyclic intermediate, showcasing the versatility of these compounds in chemical synthesis (Keller et al., 2002).

Crystallographic Studies

  • The crystal structure, thermodynamic properties, and DFT studies of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety were analyzed by Zeng et al. (2021), highlighting the compound's structural and energetic characteristics (Zeng et al., 2021).

Biological Activity Research

  • Blanco-Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including compounds with 1,4-dioxaspiro[5.5]undecan-9-one derivatives, for treating various disorders (Blanco-Ania et al., 2017).

Applications in Organic Chemistry

  • Ballini and Petrini (1992) synthesized 1,7-dioxaspiro[5.5]undecane using hydroxy-functionalized conjugated nitroolefins, demonstrating its application in organic synthesis (Ballini & Petrini, 1992).

Safety and Hazards

Safety data sheets suggest that “1,4-Dioxaspiro[5.5]undecan-9-one” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[5Related compounds such as 1,4,9-triazaspiro[55]undecan-2-one derivatives have been reported to inhibit METTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 1,4-Dioxaspiro[5It’s worth noting that related compounds interact with their targets, such as mettl3, resulting in significant changes . These changes include a reduction in the m6A/A level of polyadenylated RNA in certain cell lines .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dioxaspiro[5Related compounds have been found to influence the m6a regulation machinery, which is involved in a wide array of biological processes . These processes range from splicing to translation, stability, and degradation .

Pharmacokinetics

The ADME properties of 1,4-Dioxaspiro[5Related compounds have been reported to have favorable adme properties . These properties were taken into account during the optimization of the hit compound .

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[5Related compounds have been found to show target engagement in cells and reduce the m6a/a level of polyadenylated rna in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dioxaspiro[5It’s worth noting that the interactions between water and related compounds, as well as those between water molecules themselves, have been revealed . These interactions play a prominent role in structural stability .

properties

IUPAC Name

1,4-dioxaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDWFLIWXAPIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[5.5]undecan-9-one

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